1,4-Dimethyl-1H-indazole-5-boronic acid (CAS 1310405-36-7) is a highly specialized, bi-alkylated heterocyclic building block engineered for Suzuki-Miyaura cross-coupling applications in pharmaceutical development [1]. Featuring a reactive boronic acid at the C5 position, flanked by a critical steric methyl group at C4 and a tautomer-locking methyl group at N1, this compound is primarily procured to introduce conformationally restricted indazole pharmacophores into complex active pharmaceutical ingredients (APIs). It is a cornerstone precursor in the synthesis of next-generation kinase inhibitors and Toll-like receptor (TLR) antagonists, where precise control over biaryl dihedral angles and predictable hydrogen-bonding profiles are required to achieve high target selectivity and favorable pharmacokinetic properties [2].
Procurement substitution with unmethylated or mono-methylated analogs, such as 1-methyl-1H-indazole-5-boronic acid, fundamentally compromises the resulting API's efficacy and developability [1]. The C4-methyl group is not merely a lipophilic modifier; it acts as a mandatory steric barrier that restricts rotation around the newly formed biaryl bond post-coupling, locking the molecule into an orthogonal active conformation required for deep-pocket target binding, such as in TLR7/8 inhibition [2]. Furthermore, substituting with an N-unsubstituted indazole introduces dynamic 1H/2H tautomerization, which dilutes the active mole fraction, complicates analytical characterization, and increases the risk of off-target binding, making this specific di-methylated regioisomer strictly non-interchangeable for advanced drug design [1].
When integrated into biaryl systems, the C4-methyl group of 1,4-dimethyl-1H-indazole-5-boronic acid introduces significant ortho-steric hindrance compared to the unhindered 1-methyl-1H-indazole-5-boronic acid [1]. This steric bulk increases the rotational energy barrier around the biaryl axis, forcing the indazole ring into a highly restricted, non-planar conformation. In the development of tetrahydropyrazolopyrimidine-based TLR7/8 antagonists, this precise conformational locking is directly correlated with a multi-fold increase in target binding affinity, as the planar inactive state is energetically prohibited [2].
| Evidence Dimension | Biaryl rotational restriction and active conformation stabilization |
| Target Compound Data | C4-methylated biaryl products exhibit locked, non-planar orthogonal conformations |
| Comparator Or Baseline | 1-Methyl-1H-indazole-5-boronic acid (lacks C4 methyl, allows free rotation and planar inactive states) |
| Quantified Difference | Elimination of planar conformations, driving exponential increases in specific pocket-binding affinity |
| Conditions | In silico modeling and in vitro TLR7/8 antagonist assays |
Buyers must select the C4-methylated building block when the downstream API requires a rigid, non-planar biaryl axis to achieve high target potency.
For large-scale synthesis, the free boronic acid form (1,4-dimethyl-1H-indazole-5-boronic acid) offers a significant mass-efficiency advantage over its pinacol ester counterpart [1]. With a molecular weight of 190.01 g/mol versus 272.15 g/mol for the BPin ester, the free acid provides an approximately 30% improvement in atom economy. Furthermore, utilizing the free acid eliminates the generation of pinacol as a stoichiometric byproduct during the Suzuki-Miyaura coupling, streamlining downstream aqueous workup and reducing organic waste disposal costs [1].
| Evidence Dimension | Atom economy and byproduct generation |
| Target Compound Data | 190.01 g/mol MW; 0% pinacol byproduct |
| Comparator Or Baseline | 1,4-Dimethyl-1H-indazole-5-boronic acid pinacol ester (272.15 g/mol MW; generates stoichiometric pinacol) |
| Quantified Difference | ~30% higher atom economy and elimination of pinacol cleavage/removal steps |
| Conditions | Industrial-scale Suzuki-Miyaura cross-coupling |
Procuring the free acid form reduces raw material mass requirements and simplifies post-reaction purification, directly lowering manufacturing costs.
A common concern with ortho-substituted boronic acids is a reduction in cross-coupling efficiency due to steric hindrance at the transmetalation step. However, 1,4-dimethyl-1H-indazole-5-boronic acid demonstrates robust manufacturability when paired with appropriate palladium catalysts [1]. In the synthesis of complex pharmaceutical intermediates, such as ER-893987 precursors, optimized Suzuki conditions utilizing this boronic acid routinely achieve isolated yields exceeding 70%, proving that its critical steric features do not fatally compromise synthetic throughput [2].
| Evidence Dimension | Cross-coupling isolated yield |
| Target Compound Data | >70% isolated yield in complex API synthesis |
| Comparator Or Baseline | Standard unhindered boronic acid baselines (typically 80-90% yield) |
| Quantified Difference | Maintains highly viable >70% yields despite the challenging ortho-methyl group |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with complex aryl halides |
Provides procurement confidence that the required steric modifications for biological activity will not cause unacceptable yield losses during scale-up.
Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers, which complicates crystallization, formulation, and target binding predictability. The N1-methylation in 1,4-dimethyl-1H-indazole-5-boronic acid permanently locks the heterocycle into a single tautomeric state[1]. Compared to using 4-methyl-1H-indazole-5-boronic acid, this fixation ensures that the resulting API maintains a consistent hydrogen-bond acceptor/donor profile, significantly improving lot-to-lot reproducibility in physicochemical assays and reducing the risk of polymorphic instability during solid-state formulation [1].
| Evidence Dimension | Tautomeric state stability |
| Target Compound Data | 100% fixed N1-methyl state |
| Comparator Or Baseline | 4-Methyl-1H-indazole-5-boronic acid (dynamic 1H/2H tautomeric mixture) |
| Quantified Difference | Complete elimination of tautomeric variability |
| Conditions | Solution-phase and solid-state API characterization |
Selecting the N1-methylated precursor is essential for regulatory and formulation predictability, avoiding the analytical nightmares associated with tautomeric mixtures.
In the development of therapies for autoimmune diseases like Systemic Lupus Erythematosus (SLE), 1,4-dimethyl-1H-indazole-5-boronic acid is the optimal precursor. The C4-methyl group provides the necessary steric hindrance to lock the biaryl conformation of tetrahydropyrazolopyrimidine derivatives, a feature directly linked to high target affinity [1].
For kinase inhibitor discovery, the fixed tautomeric state achieved via N1-methylation ensures a predictable hydrogen-bonding profile. This allows medicinal chemists to precisely target specific kinase ATP-binding pockets without the off-target flexibility and analytical complications associated with unmethylated indazole analogs [2].
When transitioning from discovery to process scale, procuring the free boronic acid form rather than the pinacol ester provides a ~30% improvement in atom economy. This eliminates stoichiometric pinacol waste during Suzuki-Miyaura couplings, streamlining downstream purification and reducing overall manufacturing costs [3].